2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361634-72-0
VCID: VC7082864
InChI: InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H
SMILES: C1C(CN1)(C(C(=O)O)F)O.Cl
Molecular Formula: C5H9ClFNO3
Molecular Weight: 185.58

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

CAS No.: 2361634-72-0

Cat. No.: VC7082864

Molecular Formula: C5H9ClFNO3

Molecular Weight: 185.58

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride - 2361634-72-0

Specification

CAS No. 2361634-72-0
Molecular Formula C5H9ClFNO3
Molecular Weight 185.58
IUPAC Name 2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H
Standard InChI Key TYVHRBMSNOAWFL-UHFFFAOYSA-N
SMILES C1C(CN1)(C(C(=O)O)F)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₅H₉ClFNO₃ and a molecular weight of 185.58 g/mol . Its structure comprises a 3-hydroxyazetidine ring fused to a fluoroacetic acid group, with a hydrochloride counterion enhancing solubility (Fig. 1). The azetidine ring—a saturated four-membered heterocycle containing nitrogen—imparts conformational rigidity, while the fluorine atom at the α-position of the acetic acid moiety influences electronic and steric properties .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2361634-72-0
Molecular FormulaC₅H₉ClFNO₃
Molecular Weight185.58 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

Stereochemical Considerations

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis protocol for 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is documented, analogous compounds provide insights. For example:

  • Azetidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [2+2] cycloadditions of imines with alkenes .

  • Fluorination: Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents .

  • Salt formation: Reaction of the free base with hydrochloric acid to improve crystallinity and bioavailability .

Structural Analogues

A related compound, 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride (PubChem CID: 137964394), shares the azetidine core but substitutes the acetic acid with an N-methylacetamide group and adds a second fluorine . This analogue exhibits a molecular weight of 216.61 g/mol and highlights the impact of fluorination on physicochemical properties .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Future Directions

  • Synthetic Optimization: Develop enantioselective routes to isolate and test individual stereoisomers.

  • Target Identification: Screen against kinase libraries to identify putative targets.

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

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